molecular formula C16H18N2O3S B2754719 N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide CAS No. 300816-17-5

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide

Cat. No. B2754719
CAS RN: 300816-17-5
M. Wt: 318.39
InChI Key: OORAWSPNPRDOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O3S . It has an average mass of 318.391 Da and a monoisotopic mass of 318.103821 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” has a molecular weight of 318.391 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Neuroscience: LRRK2 Kinase Inhibition

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide: has been identified as a potent inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is genetically linked to Parkinson’s disease (PD). Inhibitors like this compound can penetrate the brain and potentially modify the disease by targeting the LRRK2 kinase activity .

Pharmacology: Drug Metabolism Studies

In pharmacological research, this compound is used to study drug metabolism, particularly in the context of cytochrome P450 enzymes. It serves as a substrate for metabolic reactions, aiding in the understanding of drug biotransformation and the prediction of metabolites .

Materials Science: Herbicide Clustering

The morpholinyl group in this compound is structurally similar to those found in certain herbicides. This similarity allows it to be used in clustering algorithms to categorize different classes of herbicides, which is crucial for the development of new agricultural materials .

Chemistry: Gas Chromatography

This compound’s unique structure and properties make it suitable for use as a standard in gas chromatography, helping to identify and quantify other substances within a sample .

Biology: Antibacterial and Anticancer Research

Derivatives of N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide are synthesized and evaluated for their antibacterial and anticancer properties. These studies are essential for the development of new therapeutic agents .

Medicine: Kinase Selectivity Improvement

The compound is utilized in medicinal chemistry to improve the selectivity of kinase inhibitors. By using a surrogate crystallography approach, researchers can enhance the selectivity of compounds against specific kinases, which is vital for targeted cancer therapies .

Nonlinear Optics: NLO Properties

In the field of nonlinear optics, the compound’s molecular structure is analyzed for its nonlinear optical (NLO) properties. These properties are important for applications in optical communication, sensing, data storage, and computing .

Molecular Modeling: Density Functional Theory (DFT)

N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide: is used in molecular modeling studies, particularly involving density functional theory (DFT). These studies help in understanding the electronic structure and reactivity of molecules, which is crucial for the design of new materials and drugs .

Safety and Hazards

Sigma-Aldrich provides “N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,16-4-2-1-3-5-16)17-14-6-8-15(9-7-14)18-10-12-21-13-11-18/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORAWSPNPRDOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.